Cas no 1219912-04-5 (N1-cyclopropyl-N3-(thiophen-2-yl)methylpiperidine-1,3-dicarboxamide)

N1-cyclopropyl-N3-(thiophen-2-yl)methylpiperidine-1,3-dicarboxamide structure
1219912-04-5 structure
Product name:N1-cyclopropyl-N3-(thiophen-2-yl)methylpiperidine-1,3-dicarboxamide
CAS No:1219912-04-5
MF:C15H21N3O2S
Molecular Weight:307.411142110825
CID:5924873
PubChem ID:49677546

N1-cyclopropyl-N3-(thiophen-2-yl)methylpiperidine-1,3-dicarboxamide 化学的及び物理的性質

名前と識別子

    • N1-cyclopropyl-N3-(thiophen-2-yl)methylpiperidine-1,3-dicarboxamide
    • 1219912-04-5
    • SR-01000926155
    • VU0527914-1
    • N1-cyclopropyl-N3-(thiophen-2-ylmethyl)piperidine-1,3-dicarboxamide
    • AKOS024527284
    • F5885-0096
    • 1-N-cyclopropyl-3-N-(thiophen-2-ylmethyl)piperidine-1,3-dicarboxamide
    • N1-cyclopropyl-N3-[(thiophen-2-yl)methyl]piperidine-1,3-dicarboxamide
    • SR-01000926155-1
    • インチ: 1S/C15H21N3O2S/c19-14(16-9-13-4-2-8-21-13)11-3-1-7-18(10-11)15(20)17-12-5-6-12/h2,4,8,11-12H,1,3,5-7,9-10H2,(H,16,19)(H,17,20)
    • InChIKey: JVJZKBIMHDVVOS-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1CNC(C1CCCN(C(NC2CC2)=O)C1)=O

計算された属性

  • 精确分子量: 307.13544809g/mol
  • 同位素质量: 307.13544809g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 21
  • 回転可能化学結合数: 4
  • 複雑さ: 400
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.1
  • トポロジー分子極性表面積: 89.7Ų

N1-cyclopropyl-N3-(thiophen-2-yl)methylpiperidine-1,3-dicarboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F5885-0096-4mg
N1-cyclopropyl-N3-[(thiophen-2-yl)methyl]piperidine-1,3-dicarboxamide
1219912-04-5
4mg
$99.0 2023-09-09
Life Chemicals
F5885-0096-2μmol
N1-cyclopropyl-N3-[(thiophen-2-yl)methyl]piperidine-1,3-dicarboxamide
1219912-04-5
2μmol
$85.5 2023-09-09
Life Chemicals
F5885-0096-3mg
N1-cyclopropyl-N3-[(thiophen-2-yl)methyl]piperidine-1,3-dicarboxamide
1219912-04-5
3mg
$94.5 2023-09-09
Life Chemicals
F5885-0096-2mg
N1-cyclopropyl-N3-[(thiophen-2-yl)methyl]piperidine-1,3-dicarboxamide
1219912-04-5
2mg
$88.5 2023-09-09
Life Chemicals
F5885-0096-1mg
N1-cyclopropyl-N3-[(thiophen-2-yl)methyl]piperidine-1,3-dicarboxamide
1219912-04-5
1mg
$81.0 2023-09-09

N1-cyclopropyl-N3-(thiophen-2-yl)methylpiperidine-1,3-dicarboxamide 関連文献

N1-cyclopropyl-N3-(thiophen-2-yl)methylpiperidine-1,3-dicarboxamideに関する追加情報

Introduction to N1-cyclopropyl-N3-(thiophen-2-ylmethyl)piperidine-1,3-dicarboxamide (CAS No. 1219912-04-5)

N1-cyclopropyl-N3-(thiophen-2-yl)methylpiperidine-1,3-dicarboxamide (CAS No. 1219912-04-5) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its intricate molecular structure, combines a piperidine core with cyclopropyl and thiophenyl substituents, making it a promising candidate for further exploration in drug discovery and development.

The molecular framework of N1-cyclopropyl-N3-(thiophen-2-yl)methylpiperidine-1,3-dicarboxamide features a piperidine ring, which is a common motif in many bioactive molecules due to its ability to interact with biological targets. The presence of a cyclopropyl group at the N1 position introduces rigidity to the molecule, potentially enhancing its binding affinity and selectivity. Additionally, the thiophenyl moiety at the N3 position adds another layer of complexity, offering opportunities for diverse interactions with biological systems.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the pharmacological properties of this compound with greater accuracy. Studies have suggested that the combination of cyclopropyl and thiophenyl groups may contribute to favorable pharmacokinetic profiles, including improved solubility and metabolic stability. These attributes are crucial for the development of novel therapeutic agents that can effectively reach their targets within the body.

In the realm of medicinal chemistry, N1-cyclopropyl-N3-(thiophen-2-yl)methylpiperidine-1,3-dicarboxamide has been explored for its potential applications in treating various diseases. For instance, preliminary studies have indicated that this compound may exhibit anti-inflammatory properties by modulating key signaling pathways involved in inflammation. The piperidine core, in particular, has been associated with compounds that exhibit analgesic and anti-emetic effects, further supporting the therapeutic potential of this molecule.

The synthesis of N1-cyclopropyl-N3-(thiophen-2-yl)methylpiperidine-1,3-dicarboxamide involves a multi-step process that requires careful optimization to ensure high yield and purity. Key steps in the synthesis include cyclization reactions to form the piperidine ring, followed by functional group transformations to introduce the cyclopropyl and thiophenyl substituents. Advanced synthetic techniques, such as transition metal catalysis and flow chemistry, have been employed to enhance efficiency and scalability.

One of the most intriguing aspects of N1-cyclopropyl-N3-(thiophen-2-yl)methylpiperidine-1,3-dicarboxamide is its potential as a scaffold for drug design. By modifying various functional groups within its structure, researchers can generate a library of derivatives with tailored pharmacological properties. This approach has been successfully applied in other areas of medicinal chemistry, where structural modifications have led to the discovery of novel drugs with improved efficacy and reduced side effects.

Current research efforts are focused on evaluating the biological activity of N1-cyclopropyl-N3-(thiophen-2-yl)methylpiperidine-1,3-dicarboxamide using both in vitro and in vivo models. In vitro studies have revealed promising interactions with enzymes and receptors relevant to neurological disorders, suggesting potential applications in treating conditions such as Alzheimer's disease and Parkinson's disease. In vivo studies are underway to confirm these findings and assess the compound's safety and efficacy in animal models.

The development of new therapeutic agents often involves rigorous testing to ensure that they meet regulatory standards for safety and effectiveness. N1-cyclopropyl-N3-(thiophen-2-yl)methylpiperidine-1,3-dicarboxamide is no exception, and researchers are working diligently to gather comprehensive data on its pharmacological properties. This includes assessing its toxicity profile, determining optimal dosages, and exploring potential drug-drug interactions.

The role of computational tools in drug discovery cannot be overstated. Advanced software platforms enable researchers to predict how N1-cyclopropyl-N3-(thiophen-2-yl)methylpiperidine-1,3-dicarboxamide will behave within biological systems before conducting expensive wet lab experiments. These tools can simulate interactions between the compound and target proteins, providing valuable insights into its mechanism of action. Such simulations have accelerated the drug discovery process significantly over recent years.

Collaborations between academic institutions and pharmaceutical companies are essential for translating laboratory findings into clinical applications. N1-cyclopropyl-N3-(thiophen-2-yl)methylpiperidine-1,3-dicarboxamide represents an excellent example of how interdisciplinary research can lead to breakthroughs in medicine. By combining expertise from organic chemistry, biochemistry, pharmacology, and computational science, researchers are poised to uncover new therapeutic possibilities.

The future prospects for N1-cyclopropyl-N3-(thiophen-2-yl)methylpiperidine-1,3-dicarboxamide are bright indeed. As our understanding of biological systems continues to grow,so does our ability to design molecules that interact selectively with disease-causing targets。This compound,with its unique structural features,holds great promise for addressing unmet medical needs across various therapeutic areas。

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